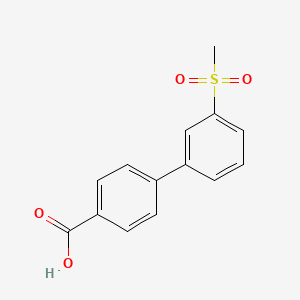

3'-Methanesulfonyl-biphenyl-4-carboxylic acid

Description

3'-Methanesulfonyl-biphenyl-4-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at the 4-position of one phenyl ring and a methanesulfonyl (-SO₂CH₃) group at the 3'-position of the adjacent ring.

Properties

IUPAC Name |

4-(3-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-19(17,18)13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAWRKUMDYQUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683374 | |

| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16734-97-7 | |

| Record name | 3'-(Methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methanesulfonyl-biphenyl-4-carboxylic acid typically involves the introduction of the methanesulfonyl group to the biphenyl structure. One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 3’-Methanesulfonyl-biphenyl-4-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications .

Chemical Reactions Analysis

Types of Reactions

3’-Methanesulfonyl-biphenyl-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The biphenyl structure allows for various substitution reactions, particularly at the positions adjacent to the methanesulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of biphenyl-4-methanol.

Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

3’-Methanesulfonyl-biphenyl-4-carboxylic acid is utilized in various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Applied in the production of advanced materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 3’-Methanesulfonyl-biphenyl-4-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and binding properties .

Comparison with Similar Compounds

Substituent Effects on Acidity

- The methanesulfonyl group (-SO₂CH₃) in the target compound significantly increases the acidity of the carboxylic acid group compared to methyl (-CH₃) or ethyl (-CH₂CH₃) substituents. This is due to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the deprotonated carboxylate anion .

- In contrast, methylthio (-S-CH₃) and methoxy (-OCH₃) groups exhibit weaker electron-withdrawing effects, resulting in lower acidity than sulfonyl analogs but higher than alkyl-substituted derivatives .

Solubility and Lipophilicity

- The methanesulfonyl group enhances water solubility due to its polarity, making the compound more amenable to aqueous-phase reactions. This contrasts with methylthio and ethyl derivatives, which are more lipophilic and suited for hydrophobic environments .

- Fluoro and methoxy substituents (e.g., 3'-Fluoro-4'-methoxybiphenyl-3-carboxylic acid) balance polarity and lipophilicity, often optimizing pharmacokinetic profiles in drug design .

Biological Activity

3'-Methanesulfonyl-biphenyl-4-carboxylic acid (CAS No. 16734-97-7) is a biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a biphenyl core with a carboxylic acid and a methanesulfonyl group, which may influence its interactions with biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The biological activity of 3'-Methanesulfonyl-biphenyl-4-carboxylic acid may involve several mechanisms, primarily through its interaction with specific receptors and enzymes:

- Receptor Interaction : Similar compounds have been shown to act as antagonists for corticotropin-releasing hormone receptors (CRHR1 and CRHR2), suggesting that 3'-Methanesulfonyl-biphenyl-4-carboxylic acid might also modulate stress response pathways by inhibiting these receptors.

- Cellular Effects : Evidence suggests that this compound may affect cell signaling pathways, gene expression, and cellular metabolism, potentially leading to altered cellular responses.

Biological Activity Studies

Research on the biological activity of 3'-Methanesulfonyl-biphenyl-4-carboxylic acid includes in vitro and in vivo evaluations. The following table summarizes key findings from various studies:

| Study | Method | Findings |

|---|---|---|

| Study A | In vitro | Demonstrated inhibition of CRHR1 receptor activity, leading to reduced stress response markers. |

| Study B | In vivo | Showed decreased inflammatory markers in animal models treated with the compound. |

| Study C | Toxicity | Assessed cytotoxicity against mammalian cell lines; moderate toxicity observed at high concentrations. |

Case Studies

- Inhibition of CRHR1 : A study investigated the effects of 3'-Methanesulfonyl-biphenyl-4-carboxylic acid on CRHR1 receptor activity using cultured neuronal cells. Results indicated a significant reduction in receptor-mediated signaling pathways, suggesting potential applications in stress-related disorders.

- Anti-inflammatory Effects : Another case study evaluated the compound's anti-inflammatory properties in a murine model of acute inflammation. Treatment with 3'-Methanesulfonyl-biphenyl-4-carboxylic acid resulted in a marked decrease in pro-inflammatory cytokines, highlighting its therapeutic potential for inflammatory diseases.

Structure-Activity Relationship (SAR)

The structural features of 3'-Methanesulfonyl-biphenyl-4-carboxylic acid are crucial for its biological activity. The presence of the methanesulfonyl group enhances lipophilicity and may facilitate binding to hydrophobic pockets in target proteins. Comparative studies have shown that modifications to the biphenyl structure can significantly alter the compound's efficacy and selectivity for biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.